

Confirming the Structure of Triallylamine: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triallylamine

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A definitive guide to the spectroscopic analysis of **triallylamine**, offering a comparative look at its spectral characteristics against its common precursors, diallylamine and allylamine. This guide provides detailed experimental protocols and data to aid researchers in the unambiguous structural confirmation of **triallylamine**.

In the realm of organic synthesis and materials science, the precise structural characterization of molecules is paramount. **Triallylamine**, a tertiary amine with three reactive allyl groups, is a versatile building block in polymer chemistry and organic synthesis. Its correct identification and differentiation from its precursors, diallylamine and allylamine, are crucial for ensuring reaction success and product purity. This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the structure of **triallylamine**.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **triallylamine**, diallylamine, and allylamine. These values serve as a benchmark for researchers seeking to verify their synthesized products.

^1H NMR Chemical Shifts (δ) in CDCl_3

Proton Type	Triallylamine (ppm)	Diallylamine (ppm)	Allylamine (ppm)
-CH ₂ -N=	~3.02 (d)	~3.20 (d)	~3.28 (d)
=CH-	~5.85 (m)	~5.88 (m)	~5.93 (m)
=CH ₂	~5.15 (m)	~5.12 (m)	~5.10 (m), ~5.22 (m)
-NH / -NH ₂	N/A	~1.4 (s, broad)	~1.1 (s, broad)

¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Type	Triallylamine (ppm)	Diallylamine (ppm)	Allylamine (ppm)
-CH ₂ -N=	~56.0	~51.9	~44.5
=CH-	~135.0	~135.8	~136.7
=CH ₂	~117.0	~116.3	~115.5

Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode	Triallylamine	Diallylamine	Allylamine
N-H Stretch	Absent	~3300 (weak)	~3300, ~3370 (two bands, weak)
C-H Stretch (sp ²)	~3080	~3080	~3080
C-H Stretch (sp ³)	~2800-3000	~2800-3000	~2800-3000
C=C Stretch	~1645	~1645	~1645
C-N Stretch	~1130	~1120	~1130
=C-H Bend (out of plane)	~920, ~995	~920, ~995	~915, ~990

Mass Spectrometry (Electron Ionization)

Fragment (m/z)	Triallylamine	Diallylamine	Allylamine
[M] ⁺	137	97	57
[M-CH ₂ CH=CH ₂] ⁺	96	56	-
[CH ₂ =CHCH ₂] ⁺	41	41	41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the amine sample in ~0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Data Acquisition:
 - Spectrometer: 100 MHz or higher field NMR spectrometer.

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For liquid samples, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS System and Parameters:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injection Volume: 1 μ L.
- Inlet Temperature: 250 $^{\circ}$ C.
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 250 $^{\circ}$ C.
 - Hold at 250 $^{\circ}$ C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 35-300 amu.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **triallylamine** using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of **triallylamine** structure.

Interpretation of a Triallylamine Spectrum

A successful synthesis of **triallylamine** will be confirmed by the collective evidence from these spectroscopic methods. The ^1H NMR spectrum will show characteristic signals for the methylene protons adjacent to the nitrogen and the vinyl protons of the allyl groups, with an

integration ratio of 2:1:2, respectively. Crucially, no broad singlet corresponding to an N-H proton will be present. The ^{13}C NMR will display three distinct signals corresponding to the three unique carbon environments in the symmetric **triallylamine** molecule.

The IR spectrum will prominently feature C=C and C-N stretching vibrations. Most importantly, the absence of a weak absorption band in the $3300\text{--}3500\text{ cm}^{-1}$ region confirms the tertiary nature of the amine, distinguishing it from primary (allylamine) and secondary (diallylamine) amines which exhibit one or two N-H stretching bands, respectively.[1][2][3][4]

Finally, the mass spectrum will show a molecular ion peak $[\text{M}]^+$ at an m/z of 137, corresponding to the molecular weight of **triallylamine**. The fragmentation pattern will likely include a significant peak at m/z 41, representing the stable allyl cation, and a peak at m/z 96, resulting from the loss of one allyl group.[5] This combination of data provides a robust and reliable confirmation of the **triallylamine** structure.

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- To cite this document: BenchChem. [Confirming the Structure of Triallylamine: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089441#spectroscopic-analysis-to-confirm-triallylamine-structure]

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